Benzoyloxypaeoniflorin

Description

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Configuration

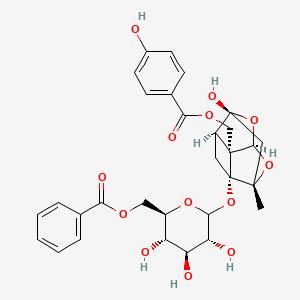

Benzoyloxypaeoniflorin has the molecular formula C$${30}$$H$${32}$$O$$_{13}$$ and a molecular weight of 600.6 g/mol . Its IUPAC name, [(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl 4-hydroxybenzoate**, reflects its intricate stereochemistry. The compound features a bridged tetracyclic monoterpene core conjugated to a glucopyranosyl unit esterified with benzoyl and 4-hydroxybenzoyl groups (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${30}$$H$${32}$$O$$_{13}$$ | |

| Molecular Weight | 600.6 g/mol | |

| XLogP3 | 0.3 | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 13 | |

| Rotatable Bonds | 10 |

Comparative Analysis of α- and β-Benzoyloxypaeoniflorin Anomers

This compound exists as α- and β-anomers, differing in the configuration of the glucopyranosyl linkage. The β-anomer (β-6'-benzoyloxypaeoniflorin) is more prevalent in Paeonia suffruticosa and exhibits distinct NMR shifts compared to the α-form. Key differences include:

- Glucose H-1 Chemical Shift : β-anomer shows a downfield shift (δ 4.7–5.0 ppm) due to axial glycosidic bonding, whereas the α-anomer resonates upfield (δ 4.3–4.5 ppm).

- Benzoyl Group Orientation : In the β-anomer, the benzoyl moiety at C-6' of glucose induces deshielding of H-6' protons (δ 4.44–4.59 ppm), contrasting with α-anomer’s shielding effects.

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H- and ¹³C-NMR data (Table 2) resolve the compound’s stereochemistry and substitution patterns:

Table 2: Selected NMR Data for β-Benzoyloxypaeoniflorin (MeOH-$$d_4$$, 300 MHz)

| Position | δ$$^1$$H (ppm) | Multiplicity | δ$$^1$$³C (ppm) |

|---|---|---|---|

| Glc H-1 | 4.76 | d (7.8 Hz) | 102.1 |

| Glc H-6' | 4.44, 4.59 | dd | 64.8 |

| Bz COO | - | - | 167.7 |

| Monoterpene H-8 | 3.87, 3.95 | d (12 Hz) | 72.4 |

Key correlations in HMBC spectra confirm the benzoyl group’s attachment to glucose C-6' and the 4-hydroxybenzoyl ester at the monoterpene C-2.

Mass Spectrometry (MS)

High-resolution FAB-MS reveals a [M+Na]$$^+$$ ion at m/z 653 , consistent with the molecular formula. Fragmentation patterns include loss of the benzoyl group (-122 Da) and sequential cleavage of glycosidic bonds.

Infrared (IR) Spectroscopy

While IR data is limited in available literature, characteristic stretches for ester carbonyl (C=O, ~1700 cm$$^{-1}$$) and hydroxyl groups (O–H, 3300–3500 cm$$^{-1}$$) are anticipated.

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this compound remains unreported, but computational models (e.g., PubChem’s 3D conformer) suggest a folded conformation stabilized by intramolecular hydrogen bonds between the glucose 3-OH and monoterpene 6-OH groups. Molecular dynamics simulations predict flexibility in the benzoyl and 4-hydroxybenzoyl moieties, enabling adaptive interactions with biological targets.

Properties

IUPAC Name |

[(1R,2S,3R,5R,6R,8S)-3-[(3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)16-7-9-17(31)10-8-16)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)15-5-3-2-4-6-15/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25?,26-,27+,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWQCBZFJFSCLC-GCPWTPITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core, the introduction of hydroxyl groups, and the attachment of the benzoyloxymethyl substituent. Common synthetic routes may include:

Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

Esterification: Attachment of the benzoyloxymethyl group through esterification reactions using benzoyl chloride and a suitable alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Antioxidant Activity

Benzoyloxypaeoniflorin has shown promising results as an antioxidant. Studies indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to the reduction of inflammation in various models of disease. This effect is particularly relevant in conditions such as arthritis and cardiovascular diseases .

Antithrombotic Properties

Recent studies have highlighted the antithrombotic potential of this compound. It has been shown to inhibit the glycogen synthase kinase 3β signaling pathway, which plays a role in blood clot formation. This action may help prevent deep vein thrombosis and other thrombotic conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Antioxidant Effects

Anti-Inflammatory and Circulatory Effects

- This compound : Inhibits NF-κB, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . Also suppresses platelet aggregation induced by thrombin and ADP .

- Benzoylpaeoniflorin : Less potent in NF-κB inhibition compared to this compound .

- Mudanpioside H : Shares antiplatelet effects but lacks tyrosinase inhibition .

Tyrosinase Inhibition

- This compound : IC₅₀ of 0.453 mM, outperforming paeoniflorin but less potent than specialized inhibitors like glabrene (IC₅₀ 3.5 μM) .

- Hydroxybenzoylpaeoniflorin : Similar structure but lower tyrosinase affinity due to hydroxyl positioning .

Analytical Differentiation

LC-MS/MS and retention time (Rt) data are critical for distinguishing isomers:

- This compound : Rt = 15.69 min (m/z 599.17 → 477.14) .

- Hydroxybenzoylpaeoniflorin : Rt = 15.78 min (m/z 599.17 → 447.13) .

- Mudanpioside C : Rt = 16.01 min (m/z 599.17 → 569.17) .

Metabolic Pathways

This compound undergoes unique biotransformation:

- Generates paeonimetabolin II isomers (e.g., m/z 525.16) via hepatic metabolism .

Biological Activity

Benzoyloxypaeoniflorin, a compound derived from Paeonia suffruticosa, has garnered attention for its various biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a monoterpene glycoside characterized by its benzoyl group attached to a paeoniflorin backbone. Recent studies have identified numerous metabolites of this compound in vivo, indicating its complex metabolism within biological systems. In a study examining the metabolism of Paeoniae Radix Rubra and its constituents in mice, a total of 195 metabolites were identified, including this compound. The metabolic pathways primarily involved methylation, hydrolysis, and glucuronidation, which are crucial for understanding its bioavailability and efficacy in therapeutic contexts .

Anti-inflammatory Effects

This compound has been identified as a potent inhibitor of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes. A study screened various components from Moutan Cortex, revealing that this compound significantly inhibited NF-κB activation at the cellular level. This inhibition suggests its potential use in treating inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activities

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, particularly the DPPH radical, which is commonly used to assess antioxidant capacity. This property indicates its potential role in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assessment

| Compound | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 24.5 | |

| Paeonol | DPPH Radical Scavenging | 30.0 |

Clinical Applications

A randomized controlled trial investigated the efficacy of extracts containing this compound in patients with early age-related macular degeneration (AMD). The study aimed to evaluate the progression inhibition of AMD through changes in macular pigment optical density (MPOD). Although the primary outcomes did not show significant differences between treatment and placebo groups, subgroup analysis indicated potential benefits for specific patient demographics .

Q & A

Q. What methodologies are recommended for isolating and purifying Benzoyloxypaeoniflorin from Paeonia suffruticosa roots?

this compound is typically isolated using solvent extraction followed by chromatographic techniques such as column chromatography or preparative HPLC. The compound’s polarity and solubility in methanol or ethanol are critical for optimizing extraction efficiency. Post-extraction, purity validation via LC-MS or NMR is essential to confirm structural integrity .

Q. What is the molecular mechanism underlying this compound’s inhibition of tyrosinase activity?

this compound acts as a competitive tyrosinase inhibitor by binding to the enzyme’s active site, as evidenced by its IC50 of 0.453 mM against mushroom tyrosinase. Methodologically, kinetic assays (e.g., Lineweaver-Burk plots) and molecular docking simulations are used to elucidate binding modes. Researchers should account for species-specific enzyme variations (e.g., mushroom vs. human tyrosinase) when extrapolating results .

Q. Which experimental models are suitable for studying this compound’s NF-κB inhibitory activity?

In vitro models include LPS-stimulated macrophages (e.g., RAW264.7 cells) to measure TNF-α or IL-6 suppression via ELISA. For in vivo validation, murine models of inflammation (e.g., carrageenan-induced paw edema) are recommended. Ensure consistency in dosage (e.g., 10–50 mg/kg) and administration routes (oral or intraperitoneal) across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, substrate concentration) or enzyme sources. To standardize results:

Q. What in silico strategies are effective for optimizing this compound’s structure to enhance bioavailability?

Molecular dynamics simulations and QSAR models can predict modifications to improve solubility or metabolic stability. For example, substituting the benzoyl group with hydrophilic moieties (e.g., carboxylates) may enhance aqueous solubility. ADMET profiling should guide prioritization of derivatives for synthesis .

Q. How should researchers design experiments to investigate this compound’s dual inhibition of NF-κB and platelet aggregation?

A multi-omics approach is recommended:

- Transcriptomics (RNA-seq) to identify NF-κB-regulated genes (e.g., COX-2, iNOS).

- Functional assays (e.g., platelet-rich plasma aggregation tests) to quantify anti-thrombotic effects.

- Dose-response studies to determine if these activities are synergistic or independent .

Methodological Best Practices

- Storage: Store at 2–8°C in airtight containers to prevent degradation; avoid freeze-thaw cycles .

- Analytical Validation: Use high-purity standards (≥98% by HPLC) for bioactivity assays .

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, particularly for anti-coagulation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.